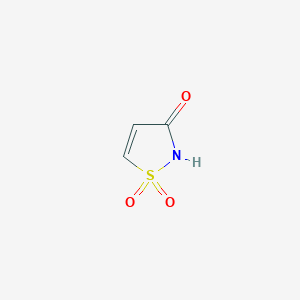
(4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The exact mechanism of action of (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of infectious agents, and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate in lab experiments is its high potency and selectivity towards specific targets. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of new derivatives with improved selectivity and potency.
3. Investigation of the potential use of the compound in the treatment of other diseases.
4. Assessment of the compound's potential as a pesticide or in the development of new materials.
5. Investigation of the compound's potential as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, this compound has shown promising results in scientific research for its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate involves the reaction of 6-chloropyridine-2-carboxylic acid with propylamine to form an amide intermediate. The intermediate is then reacted with sodium azide and copper sulfate to form the desired compound.
Aplicaciones Científicas De Investigación
(4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate has been extensively studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and infectious diseases. It has also been studied for its use as a pesticide and in the development of new materials.
Propiedades
IUPAC Name |
(4-propyl-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-2-6-17-8-14-16-11(17)7-19-12(18)9-4-3-5-10(13)15-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENMVYMUYKUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1COC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)
![6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2994764.png)



![1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994771.png)



![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)
